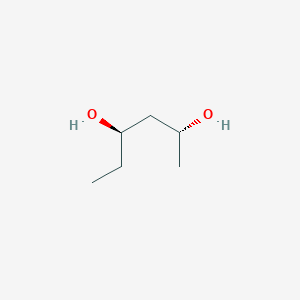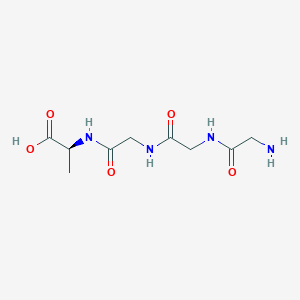
(5s)-5-(4-Fluorophenyl)-5-hydroxypentanoic acid
Overview
Description
(5s)-5-(4-Fluorophenyl)-5-hydroxypentanoic acid, also known as FPHPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPHPA is a chiral molecule with a molecular formula of C11H13FO3 and a molecular weight of 220.22 g/mol.
Mechanism Of Action
The mechanism of action of (5s)-5-(4-Fluorophenyl)-5-hydroxypentanoic acid is not fully understood. However, it is believed that (5s)-5-(4-Fluorophenyl)-5-hydroxypentanoic acid acts as an inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. By inhibiting these enzymes, (5s)-5-(4-Fluorophenyl)-5-hydroxypentanoic acid may increase the levels of neurotransmitters such as acetylcholine, which are important for cognitive function.
Biochemical And Physiological Effects
(5s)-5-(4-Fluorophenyl)-5-hydroxypentanoic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that (5s)-5-(4-Fluorophenyl)-5-hydroxypentanoic acid can inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are important enzymes in the breakdown of neurotransmitters. In vivo studies have shown that (5s)-5-(4-Fluorophenyl)-5-hydroxypentanoic acid can improve cognitive function in animal models of Alzheimer's disease and epilepsy. (5s)-5-(4-Fluorophenyl)-5-hydroxypentanoic acid has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Advantages And Limitations For Lab Experiments
(5s)-5-(4-Fluorophenyl)-5-hydroxypentanoic acid has several advantages for lab experiments. It is a chiral molecule, which makes it useful for studying stereoselective reactions. (5s)-5-(4-Fluorophenyl)-5-hydroxypentanoic acid is also relatively easy to synthesize, which makes it readily available for research purposes. However, (5s)-5-(4-Fluorophenyl)-5-hydroxypentanoic acid has some limitations for lab experiments. It is a relatively new compound, and its properties and applications are still being explored. (5s)-5-(4-Fluorophenyl)-5-hydroxypentanoic acid is also expensive to synthesize, which may limit its use in large-scale experiments.
Future Directions
There are several future directions for research on (5s)-5-(4-Fluorophenyl)-5-hydroxypentanoic acid. One direction is to explore its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to investigate its potential as a building block for the synthesis of novel molecules with potential therapeutic applications. Additionally, further studies are needed to fully understand the mechanism of action of (5s)-5-(4-Fluorophenyl)-5-hydroxypentanoic acid and its biochemical and physiological effects.
Scientific Research Applications
(5s)-5-(4-Fluorophenyl)-5-hydroxypentanoic acid has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. In medicinal chemistry, (5s)-5-(4-Fluorophenyl)-5-hydroxypentanoic acid has been explored as a potential drug candidate for the treatment of various diseases such as Alzheimer's, Parkinson's, and epilepsy. In drug discovery, (5s)-5-(4-Fluorophenyl)-5-hydroxypentanoic acid has been used as a building block for the synthesis of novel molecules with potential therapeutic applications. In material science, (5s)-5-(4-Fluorophenyl)-5-hydroxypentanoic acid has been used as a precursor for the synthesis of polymeric materials with unique properties.
properties
IUPAC Name |
(5S)-5-(4-fluorophenyl)-5-hydroxypentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c12-9-6-4-8(5-7-9)10(13)2-1-3-11(14)15/h4-7,10,13H,1-3H2,(H,14,15)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXKAGUHLIGGRG-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCCC(=O)O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CCCC(=O)O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431181 | |
| Record name | BEN480 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5s)-5-(4-Fluorophenyl)-5-hydroxypentanoic acid | |
CAS RN |
189028-94-2 | |
| Record name | (δS)-4-Fluoro-δ-hydroxybenzenepentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=189028-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BEN480 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Benzo[a]pyrene-8-d](/img/structure/B1624204.png)
![4-[1-Methyl-2-(4-methylphenyl)-2-oxoethoxy]benzaldehyde](/img/structure/B1624206.png)









